molecular formula C11H10N4O B1448739 N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine CAS No. 1803606-30-5

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Cat. No.: B1448739
CAS No.: 1803606-30-5
M. Wt: 214.22 g/mol
InChI Key: BATROYJNHDRWEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is a chemical compound offered for research and development purposes. As a derivative of the imidazo[1,2-b]pyridazine scaffold, this compound is of significant interest in medicinal chemistry and drug discovery, particularly in the development of novel kinase inhibitors . The structural motif of imidazo[1,2-b]pyridazine is commonly explored for its potential biological activity. Related compounds within this chemical family are frequently investigated for their pharmacological properties . This product is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. All necessary safety data sheets (SDS) should be consulted prior to handling. Based on the handling guidelines for structurally similar compounds, proper storage in a dark place under an inert atmosphere at room temperature is recommended to ensure long-term stability . Researchers are encouraged to conduct their own thorough characterization and biological testing to confirm the compound's suitability for their specific applications.

Properties

IUPAC Name

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c1-2-9(16-7-1)8-13-10-3-4-11-12-5-6-15(11)14-10/h1-7H,8H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BATROYJNHDRWEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC2=NN3C=CN=C3C=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The preparation of imidazo[1,2-b]pyridazine derivatives, including N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine, generally involves the construction of the bicyclic imidazo[1,2-b]pyridazine core followed by functionalization at the 6-amino position. The key synthetic approach relies on condensation reactions between appropriately substituted 3-amino-pyridazines and α-bromoketones or related electrophilic reagents under mild basic conditions.

Core Formation via Condensation Reaction

  • Starting Materials : The synthesis begins with 3-amino-6-halopyridazine derivatives, which are prepared from 3,6-dihalopyridazines by reaction with aqueous ammonia or hydroiodic acid under reflux conditions to selectively substitute halogens with amino groups.

  • Key Reaction : The 3-amino-6-halopyridazine is reacted with an α-bromoketone derivative bearing the desired substituent (in this case, a furan-2-ylmethyl group or its precursor) in the presence of a mild base such as sodium bicarbonate. This nucleophilic substitution leads to cyclization and formation of the imidazo[1,2-b]pyridazine ring system.

  • Halogen Effect : Introduction of a halogen (Cl, F, or I) adjacent to the ring nitrogen in the pyridazine ring reduces the nucleophilicity of that nitrogen, directing alkylation preferentially to the nitrogen adjacent to the amino group. This strategy improves the yield and selectivity of the cyclization step.

Functionalization at the 6-Amino Position

  • After core formation, the 6-position amino group can be further modified by nucleophilic substitution or reductive amination to introduce the furan-2-ylmethyl substituent.

  • The furan-2-ylmethyl moiety is typically introduced via reaction with furan-2-carboxaldehyde or furan-2-ylmethyl halides under reductive amination conditions or nucleophilic substitution, depending on the precursor used.

  • Reduction steps using reagents such as tin(II) chloride (SnCl2) or sodium borohydride (NaBH4) are employed to convert intermediates to the desired amine derivatives.

Typical Reaction Conditions

Step Reagents/Conditions Temperature Time Notes
Preparation of 3-amino-6-halopyridazine Aqueous ammonia or 57% HI reflux ~130 °C Several hours Selective halogen substitution
Cyclization to imidazo[1,2-b]pyridazine α-Bromoketone + 3-amino-6-halopyridazine, NaHCO3 base Room temperature to mild heat Several hours Halogen directs regioselectivity
Introduction of furan-2-ylmethyl group Reductive amination or nucleophilic substitution Room temperature to reflux Overnight Use of furan-2-carboxaldehyde or furan-2-ylmethyl halide
Reduction SnCl2 or NaBH4 Room temperature 1-4 hours To obtain amine from imine or nitro intermediates

Representative Synthetic Route Outline

  • Synthesis of 3-amino-6-halopyridazine : Starting from 3,6-dihalopyridazine, treat with aqueous ammonia or hydroiodic acid to selectively replace one halogen with an amino group.

  • Preparation of α-bromoketone bearing furan-2-ylmethyl substituent : Bromination of appropriate ketones or acetophenone derivatives followed by introduction of furan ring.

  • Cyclization : Condense 3-amino-6-halopyridazine with α-bromoketone under mild basic conditions to form the imidazo[1,2-b]pyridazine core.

  • Functionalization : Introduce the furan-2-ylmethyl group at the 6-amino position via reductive amination or nucleophilic substitution.

  • Purification : Isolate the product by filtration, recrystallization (e.g., from ethanol), and washing with cold solvents.

Research Findings and Yields

  • The presence of halogens on the pyridazine ring is crucial for directing the regioselectivity of the cyclization reaction, improving yields significantly.

  • The use of mild bases such as sodium bicarbonate avoids harsh conditions that could degrade sensitive substituents like the furan ring.

  • Reduction steps are effective in converting intermediates to the target amine without affecting the heterocyclic core.

  • Purification by recrystallization from ethanol yields pure compounds suitable for biological evaluation.

  • Typical yields for the cyclization and subsequent functionalization steps range from moderate to good (50-80%), depending on substrate purity and reaction conditions.

Summary Table of Preparation Methods

Stage Starting Material(s) Reaction Type Key Reagents/Conditions Outcome/Notes
3-Amino-6-halopyridazine synthesis 3,6-Dihalopyridazine Nucleophilic substitution Aqueous NH3 or HI, reflux Selective mono-amino substitution
α-Bromoketone preparation Ketone precursor with furan moiety Bromination Pyridinium tribromide or NBS α-Bromoketone intermediate
Imidazo[1,2-b]pyridazine formation 3-amino-6-halopyridazine + α-bromoketone Cyclization (condensation) NaHCO3, mild heat, several hours Formation of bicyclic core
Introduction of furan-2-ylmethyl Imidazo[1,2-b]pyridazine intermediate Reductive amination or nucleophilic substitution Paraformaldehyde, NaOMe, NaBH4 or furan-2-ylmethyl halide Substitution at 6-amino position
Purification Crude product Recrystallization Ethanol or suitable solvent Pure target compound

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amine group at position 6 and methylene bridge facilitate nucleophilic substitution under acidic or basic conditions:

Reaction TypeReagents/ConditionsProducts FormedKey Findings
AlkylationCH₃I, K₂CO₃, DMF, 60°C N-Methyl derivatives90% regioselectivity at N6
Arylation4-Bromophenylboronic acid, Pd(PPh₃)₄3-Aryl-imidazo[1,2-b]pyridazines Requires Buchwald-Hartwig conditions
Sulfonamide formationTosyl chloride, pyridine Sulfonamide derivativesRetains imidazo-pyridazine core

Substitution at position 3 of the pyridazine ring occurs via Suzuki-Miyaura coupling (Pd catalysts, 80-120°C), achieving yields up to 78% for aryl/heteroaryl groups . Halogenation at this position using NBS/PPh₃ increases electrophilicity for subsequent cross-couplings .

Cyclization and Ring-Opening Reactions

The imidazo[1,2-b]pyridazine core participates in regioselective ring modifications:

Key transformations observed:

  • Intramolecular cyclization with α,β-unsaturated ketones forms fused tetracyclic systems (e.g., pyrido[2,3-d]pyrimidines) under microwave irradiation

  • Acid-catalyzed ring expansion using HNO₃/H₂SO₄ yields pyridazino[4,5-b]indoles via nitration intermediates

  • Base-mediated ring contraction with NaOH/EtOH produces imidazo[1,5-a]pyrimidines (45-62% yield)

Cross-Coupling Reactions

Palladium-mediated couplings enable structural diversification:

Coupling TypeConditionsApplicationsYield Range
Suzuki-Miyaura Pd(dppf)Cl₂, K₂CO₃, DME/H₂O (3:1)Introduction of aryl/vinyl groups at C365-82%
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneC6 amine functionalization55-73%
Sonogashira CuI, Pd(PPh₃)₂Cl₂, NEt₃Alkynylation at C3 position48-67%

Oxidation and Reduction Pathways

The furan and imidazole moieties display distinct redox behavior:

Oxidation:

  • Furan ring oxidizes to γ-lactone using mCPBA (0°C, CH₂Cl₂) with 89% conversion

  • Imidazo-pyridazine core undergoes epoxidation at C2-C3 with H₂O₂/Na₂WO₄ (40% yield)

Reduction:

  • Catalytic hydrogenation (H₂, Pd/C) reduces imidazole ring to dihydroimidazole without affecting furan

  • Selective furan hydrogenation requires Rh/C catalyst (5 bar H₂, 80°C)

Condensation Reactions

The primary amine participates in Schiff base formation:

Carbonyl SourceConditionsProduct Characteristics
2-Thiophenecarbaldehyde EtOH, RT, 4hC=N stretch at 1625 cm⁻¹ (FTIR)
4-NitrobenzaldehydeAcOH catalyst, refluxλmax 315 nm (π→π* transition)
AcetylacetoneMicrowave, 100W, 10minCyclocondensation to pyridopyrimidines

Photochemical Reactivity

UV irradiation (λ=254 nm) induces:

  • [4+2] Cycloaddition with maleic anhydride (62% diastereomeric excess)

  • Singlet oxygen-mediated furan ring cleavage to diketones (quantified via HPLC)

This compound’s reactivity profile enables rational design of derivatives for medicinal chemistry applications. Recent studies highlight its utility as a precursor for kinase inhibitors, with >200-fold selectivity achieved through strategic substitutions at C3 and C6 positions .

Scientific Research Applications

Chemical Synthesis and Research

Synthetic Routes:
The synthesis of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under acidic or basic conditions. The introduction of the furan-2-ylmethyl group can be achieved through alkylation reactions with furan derivatives. Key methods include:

  • Cyclization Reactions : Utilizing various reaction conditions to form the imidazo[1,2-b]pyridazine core.
  • Electrophilic Substitution : Introducing functional groups such as halides or other substituents to enhance biological activity.

Biological Applications

This compound has shown promise in several biological applications:

Antiviral Activity

Recent studies have indicated that structurally related compounds exhibit significant inhibition against viral targets such as SARS-CoV-2. For instance, related imidazo compounds demonstrated IC50 values ranging from 1.55 μM to 10.76 μM against the viral main protease (Mpro), highlighting the potential of this compound in antiviral drug development.

Antimicrobial Properties

In vitro studies have shown broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggests that modifications to the furan or imidazo moieties can significantly affect potency against specific pathogens.

Cancer Research

The compound is being explored for its potential as a lead compound in cancer therapy due to its ability to inhibit specific kinases involved in tumor proliferation. Its mechanism of action likely involves modulation of signaling pathways critical for cell growth and survival.

Medicinal Chemistry

This compound is particularly noteworthy for its role as a kinase inhibitor. Protein kinases are pivotal in regulating various cellular processes, and inhibitors of these enzymes are valuable in treating diseases characterized by aberrant signaling pathways, such as cancer and autoimmune disorders.

Target Disease Mechanism Potential Application
CancerInhibition of kinase activityDevelopment of targeted therapies
Viral InfectionsInhibition of viral proteasesAntiviral drug development
Bacterial InfectionsBroad-spectrum antimicrobial activityNew antibiotic formulations

Industrial Applications

In addition to its medicinal properties, this compound is being investigated for use in material sciences. Its unique chemical structure allows for potential applications in developing new materials with specific electronic or optical properties.

Case Study 1: Antiviral Screening

A study highlighted the antiviral efficacy of related imidazo compounds against SARS-CoV-2 Mpro, demonstrating the compound's potential as a lead candidate for antiviral therapies.

Case Study 2: Antimicrobial Activity

Research on related compounds revealed their effectiveness against various bacterial strains. The findings suggest that modifications to the compound can enhance its antimicrobial properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathway. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Antiplasmodial Imidazopyridazines

Compounds with aromatic or sulfonyl substituents exhibit potent activity against Plasmodium falciparum:

Compound Name Substituents Biological Activity Key Data References
3-(4-(Methylsulfinyl)phenyl)-N-(pyrazin-2-yl) 3: Methylsulfinylphenyl; 6: Pyrazine Antiplasmodial (IC₅₀: <100 nM) 29% yield; Rf = 0.3; ¹H-NMR (DMSO-d6) δ 10.43 (s, 1H, NH)
3-(4-(Methylsulfonyl)phenyl)-N-(3-(methylsulfonyl)phenyl) 3: Methylsulfonylphenyl; 6: Methylsulfonylphenyl Antiplasmodial Brown oil; ¹H-NMR and HPLC-MS confirmed purity
N-(furan-2-ylmethyl) 6: Furan-2-ylmethyl Synthetic intermediate No direct activity reported; used in kinase inhibitor development

Key Observations :

  • Sulfonyl/sulfinyl groups enhance antiplasmodial potency due to improved target binding and metabolic stability .
  • The furan-2-ylmethyl group in the target compound may prioritize solubility over antiplasmodial efficacy, as furan rings are less electron-deficient than sulfonyl groups .

Kinase Inhibitors

Substituents like aminopropoxy or fluorophenyl groups are critical for tyrosine kinase inhibition:

Compound Name Substituents Biological Activity Key Data References
3-{4-[(2R)-2-Aminopropoxy]phenyl}-N-[(1R)-1-(3-fluorophenyl)ethyl] 3: Aminopropoxyphenyl; 6: Fluorophenethyl c-Met inhibitor (IC₅₀: <10 nM) Adipate salt; 98% purity; targets METex14 in NSCLC
Gandotinib Complex substituents (morpholinylmethyl, pyrazolyl) JAK2 inhibitor Phase II clinical trials for myeloproliferative disorders
N-(furan-2-ylmethyl) 6: Furan-2-ylmethyl Preclinical research No clinical data; structural similarity suggests kinase-targeting potential

Key Observations :

  • Bulky substituents (e.g., morpholinylmethyl) improve kinase selectivity by occupying hydrophobic pockets .
  • The furan group’s smaller size and electron-rich nature may limit kinase affinity compared to aminopropoxy or fluorophenyl derivatives .

HuR RNA Regulators and Anticancer Agents

Compounds with indole or pyranyl groups show promise in oncology:

Compound Name Substituents Biological Activity Key Data References
SRI-42127 3: Indol-5-yl; 6: Tetrahydro-2H-pyran HuR inhibitor (IC₅₀: 1 µM) BBB-permeable; inhibits tumor growth in vivo
3-(1H-Indol-5-yl)-N-propyl 3: Indol-5-yl; 6: Propyl Preclinical anticancer Molecular weight: 291.35; synthesized via Suzuki coupling
N-(furan-2-ylmethyl) 6: Furan-2-ylmethyl Unknown Limited data; furan’s metabolic instability may reduce bioavailability

Key Observations :

  • Indole derivatives exhibit strong RNA-binding inhibition, likely due to planar aromatic interactions .
  • The furan substituent’s susceptibility to oxidative metabolism may limit its utility in long-term therapies .

Biological Activity

N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by research findings and data tables.

The synthesis of this compound typically involves several key steps:

  • Formation of the Imidazo[1,2-b]pyridazine Core : This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Attachment of the Furan-2-ylmethyl Group : Alkylation of the imidazo[1,2-b]pyridazine core with furan-2-ylmethyl halides is performed under basic conditions.

Anticancer Properties

This compound has shown promising anticancer activity. Research indicates that derivatives of this compound can act as inhibitors of specific kinases involved in cancer progression. For instance, imidazo[1,2-b]pyridazine derivatives have been identified as potent inhibitors of JAK kinases, which play a crucial role in various hematological malignancies and solid tumors .

Table 1: Anticancer Activity of Imidazo[1,2-b]pyridazine Derivatives

Compound NameTarget KinaseIC50 (µM)Reference
This compoundFLT30.5
N-(furan-2-ylmethyl)-3-iodoimidazo[1,2-b]pyridazin-6-amineJAK1/JAK20.8

Antimicrobial Activity

In addition to its anticancer properties, this compound exhibits antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains and fungi, making it a candidate for further development as an antimicrobial agent .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cellular signaling pathways. The furan ring and imidazo[1,2-b]pyridazine core are thought to play critical roles in binding to these targets .

Case Study 1: Inhibition of MAO-B

A study evaluated the effects of related compounds on monoamine oxidase B (MAO-B) inhibition. Results indicated that derivatives similar to this compound could enhance synaptic transmission without inducing hyperexcitability in neuronal circuits .

Case Study 2: JAK Inhibition in Hematological Cancers

Research highlighted the efficacy of imidazo[1,2-b]pyridazine derivatives as pan-JAK inhibitors in treating myeloproliferative disorders. These compounds demonstrated significant inhibition of JAK pathways crucial for cell proliferation and survival in cancer cells .

Q & A

Basic: What synthetic methodologies are recommended for synthesizing N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine, and how do reaction conditions influence yield?

Answer:
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between pyridazine precursors and appropriately substituted aldehydes or ketones. For example, transition-metal-catalyzed cross-coupling (e.g., palladium or copper catalysts) is effective for introducing furan-2-ylmethyl groups . Optimized conditions include:

  • Solvent systems : DMF or DCM for solubility and stability.
  • Temperature : 80–120°C under reflux for 8–12 hours to ensure complete cyclization .
  • Catalysts : Pd(PPh₃)₄ or CuI for Suzuki-Miyaura couplings to attach aromatic substituents .
    Yield improvements (≥70%) are achieved by purifying intermediates via column chromatography or preparative TLC .

Advanced: How can structure-activity relationship (SAR) studies optimize the furan-2-ylmethyl substituent for enhanced kinase inhibition?

Answer:
SAR studies focus on:

  • Substituent positioning : The furan oxygen’s electron-rich nature may enhance π-π stacking in kinase active sites (e.g., Pim kinases). Compare with SGI-1776, where trifluoromethoxy groups improve binding affinity .
  • Bioisosteric replacements : Replace furan with thiophene or pyridine to assess steric/electronic effects on IC₅₀ values .
  • Functional assays : Use kinase inhibition profiling (e.g., radiometric assays) to quantify selectivity against Pim-1/2/3 or FLT3 . Computational docking (e.g., AutoDock Vina) validates binding poses .

Basic: What analytical techniques are critical for characterizing purity and structural integrity of this compound?

Answer:

  • HPLC : Purity assessment (≥98%) using C18 columns with acetonitrile/water gradients .
  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent integration (e.g., furan protons at δ 6.3–7.2 ppm) .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ for C₁₄H₁₃N₅O: 276.1094) .
  • Elemental analysis : Carbon/nitrogen ratios within ±0.3% of theoretical values .

Advanced: How should researchers resolve contradictions in reported IC₅₀ values across kinase inhibition assays?

Answer:
Discrepancies arise from:

  • Assay conditions : ATP concentrations (e.g., 1 mM vs. 10 µM) impact competitive inhibition. Standardize using ADP-Glo™ Kinase Assays .
  • Enzyme sources : Recombinant vs. native kinases may have varying post-translational modifications .
  • Data normalization : Use Z’-factor validation to exclude outliers and repeat assays in triplicate .
    Cross-validate with cellular assays (e.g., Western blotting for phospho-substrates) .

Basic: What solubility and formulation strategies are recommended for in vitro assays?

Answer:

  • Solubility screening : Use DMSO stock solutions (10 mM) with ≤0.1% final concentration to avoid cytotoxicity .
  • Co-solvents : For aqueous assays, mix DMSO with PEG-300 or cyclodextrins to enhance solubility .
  • Stability testing : Monitor degradation via LC-MS over 24–48 hours at 37°C .

Advanced: Which in vivo models are suitable for pharmacokinetic (PK) and toxicity profiling?

Answer:

  • Rodent models : Use Sprague-Dawley rats for IV/PO dosing to calculate AUC, Cₘₐₓ, and t₁/₂. Plasma stability assays identify metabolic hotspots (e.g., furan oxidation) .
  • Toxicology : Assess hepatotoxicity via ALT/AST levels and histopathology after 14-day repeated dosing .
  • BBB permeability : Employ MDCK-MDR1 monolayers to predict CNS penetration if targeting neurological kinases .

Advanced: How can molecular dynamics (MD) simulations guide target validation for this compound?

Answer:

  • Docking protocols : Use Schrödinger Suite to model binding to Pim-1 (PDB: 2O63). Prioritize residues Lys67/Glu89 for hydrogen bonding .
  • MD simulations (100 ns) : Analyze root-mean-square fluctuation (RMSF) to identify flexible regions in the kinase domain affecting binding .
  • Free energy calculations : MM-GBSA predicts ΔG binding; compare with experimental IC₅₀ to refine SAR .

Basic: What are the stability considerations for long-term storage of this compound?

Answer:

  • Storage conditions : -20°C in anhydrous DMSO under argon to prevent hydrolysis/oxidation .
  • Lyophilization : For solid-state stability, lyophilize with trehalose (1:1 w/w) and store at 4°C .
  • Degradation monitoring : Quarterly HPLC checks for new peaks (e.g., furan ring-opening products) .

Advanced: What orthogonal assays confirm off-target effects in cellular models?

Answer:

  • CRISPR-Cas9 knockout : Validate target specificity by comparing IC₅₀ in wild-type vs. Pim-1/2/3 KO cell lines .
  • Phosphoproteomics : Use SILAC labeling to identify non-target kinases affected at 10× IC₅₀ .
  • CETSA : Thermal shift assays confirm target engagement in lysates .

Advanced: How can metabolic liabilities (e.g., furan oxidation) be mitigated during lead optimization?

Answer:

  • Metabolite identification : Incubate with human liver microsomes (HLMs) and identify Phase I/II metabolites via LC-QTOF .
  • Structural modifications : Replace furan with bioisosteres (e.g., benzothiophene) or introduce electron-withdrawing groups to block CYP450-mediated oxidation .
  • Prodrug strategies : Mask reactive sites with acetyl or phosphate groups to improve metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine
Reactant of Route 2
Reactant of Route 2
N-(furan-2-ylmethyl)imidazo[1,2-b]pyridazin-6-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.